molecular formula C6H13NO3S B13167251 N-methyl-1-oxolan-2-ylmethanesulfonamide

N-methyl-1-oxolan-2-ylmethanesulfonamide

Cat. No.: B13167251
M. Wt: 179.24 g/mol
InChI Key: KGFCPRDZYKVABU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-oxolan-2-ylmethanesulfonamide typically involves the reaction of N-methyl-1-oxolan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

N-methyl-1-oxolan-2-ylmethanol+methanesulfonyl chlorideThis compound\text{N-methyl-1-oxolan-2-ylmethanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} N-methyl-1-oxolan-2-ylmethanol+methanesulfonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-oxolan-2-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-methyl-1-oxolan-2-ylmethanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-oxolan-2-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-oxolan-2-ylmethanesulfonamide
  • N-methyl-1-oxolan-2-ylmethanesulfonate
  • N-methyl-1-oxolan-2-ylmethanesulfonyl chloride

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-methyl-1-(oxolan-2-yl)methanesulfonamide

InChI

InChI=1S/C6H13NO3S/c1-7-11(8,9)5-6-3-2-4-10-6/h6-7H,2-5H2,1H3

InChI Key

KGFCPRDZYKVABU-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CCCO1

Origin of Product

United States

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